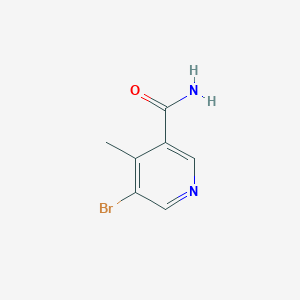

5-溴-4-甲基-3-吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

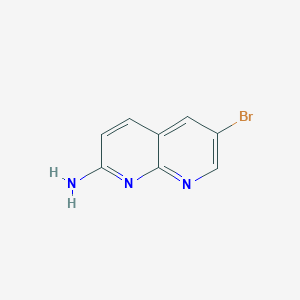

The compound 5-Bromo-4-methyl-3-pyridinecarboxamide is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo, methyl, and carboxamide groups on a pyridine ring are discussed. These compounds are of interest due to their potential biological activities, such as receptor antagonism .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nucleophilic substitution, methoxylation, oxidation, and bromination. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved with an overall yield of 67% . This process involved the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide and subsequent reactions to introduce the methylamino group and the bromine atom .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as IR, 1H NMR, and HRMS . Additionally, X-ray crystallography has been employed to reveal the existence of energetically stable conformers, which may contribute to the high affinity for biological receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the use of reagents such as methylamine, sodium methoxide, and thionyl chloride. The introduction of substituents like the bromine atom and methylamino group has been shown to enhance the binding affinity for certain receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their solubility, crystalline structure, and thermal stability. For example, a related compound, 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine, crystallizes with two independent molecules in the asymmetric unit and exhibits intermolecular and intramolecular hydrogen bonding . The solubility of these compounds in polar solvents is also a notable property, as it facilitates their use in various applications .

科学研究应用

合成和表征

5-溴-4-甲基-3-吡啶甲酰胺在合成具有重要生物活性的各种化合物中起着关键中间体的作用。例如,通过复杂的反应合成了其衍生物,如芳香族亲核取代,已证明对代表白血病、黑色素瘤、肺癌、结肠癌、脑癌、卵巢癌、乳腺癌、前列腺癌等一系列人类肿瘤细胞系表现出抗肿瘤活性。化合物如5c和7a对这些细胞系表现出中等活性,突显了它们在癌症治疗研究中的潜力(Girgis, Hosni, & Barsoum, 2006)。

分子结构研究

对涉及5-溴-4-甲基-3-吡啶甲酰胺衍生物的分子结构进行深入研究对于理解它们的化学性质和潜在应用至关重要。例如,通过各种光谱方法和X射线衍射精细分析了特定衍生物的晶体结构,揭示了氢键模式和分子堆积相互作用等复杂细节。这些结构洞见对于开发具有定制性能的化合物至关重要(Anuradha et al., 2014)。

生物学和药用应用

多项研究聚焦于从5-溴-4-甲基-3-吡啶甲酰胺衍生的化合物的生物活性。例如,合成了新型以吡啶为基础的衍生物,并分析了它们的生物活性,包括抗血栓、生物膜抑制和溶血活性。某些化合物显示出显著潜力,例如一种对人类血液中凝块形成具有高度溶解作用的化合物,另一种对大肠杆菌表现出强效抑制作用。这些发现突显了该化合物在开发治疗剂方面的潜力(Ahmad et al., 2017)。

安全和危害

属性

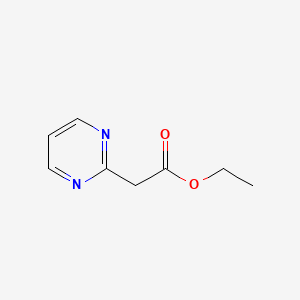

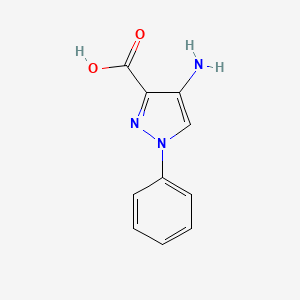

IUPAC Name |

5-bromo-4-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-4-5(7(9)11)2-10-3-6(4)8/h2-3H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMOGJGTCATZAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)

![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)

![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)